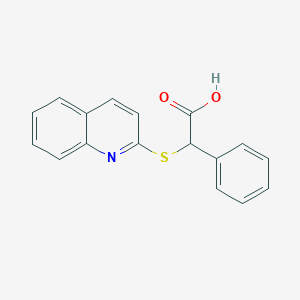
1-(4-Bromobenzyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-2-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a bromobenzyl group attached to the second carbon of the piperidine ring, which is also methylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-2-methylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobenzyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a corresponding alkyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(4-bromobenzyl)-2-methylpiperidin-2-one or this compound-2-carboxylic acid.
Reduction: Reduction can yield 1-(4-methylbenzyl)-2-methylpiperidine.
Substitution: Substitution reactions can produce compounds such as 1-(4-cyanobenzyl)-2-methylpiperidine or 1-(4-azidobenzyl)-2-methylpiperidine.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-2-methylpiperidine has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to investigate protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
1-(4-Bromobenzyl)-2-methylpiperidine is structurally similar to other piperidine derivatives, such as 1-(4-chlorobenzyl)-2-methylpiperidine and 1-(4-iodobenzyl)-2-methylpiperidine. These compounds differ primarily in the halogen atom attached to the benzyl group, which can influence their reactivity and biological activity. The presence of the bromine atom in this compound may confer unique properties compared to its chloro- and iodo- counterparts.
Comparación Con Compuestos Similares
1-(4-Chlorobenzyl)-2-methylpiperidine
1-(4-Iodobenzyl)-2-methylpiperidine
1-(4-Methoxybenzyl)-2-methylpiperidine
1-(4-Nitrobenzyl)-2-methylpiperidine
This comprehensive overview provides a detailed understanding of 1-(4-Bromobenzyl)-2-methylpiperidine, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-4-2-3-9-15(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKUSZEBQMHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825640.png)
![[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid](/img/structure/B7825652.png)
![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B7825658.png)
acetic acid](/img/structure/B7825663.png)



![2-amino-4,7-dioxo-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7825699.png)
![methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B7825702.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7825711.png)


![ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825731.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825736.png)
